(R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is a chiral compound characterized by the presence of a fluorine atom and a carboxylic acid group attached to a pyrrolidine ring. Its chemical formula is C5H9ClFNO2, and it has a molecular weight of 169.58 g/mol. The compound appears as a white to off-white crystalline powder with a melting point ranging from 179 to 186 °C . This compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules.
The biological activity of (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is of significant interest in medicinal chemistry. The fluorine substituent may enhance the compound's binding affinity to specific enzymes or receptors, potentially leading to improved pharmacological profiles. Studies suggest that this compound could serve as a building block for developing enzyme inhibitors and other therapeutic agents .
The synthesis of (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride typically involves the following methods:
(R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride has diverse applications:
Research on interaction studies involving (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride has indicated its potential role in enzyme inhibition and receptor modulation. The presence of the fluorine atom may enhance interactions with biological targets, providing insights into its mechanism of action and efficacy in drug development .
Several compounds share structural similarities with (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 3-Fluoropyrrolidine | Lacks the carboxylic acid group | No carboxylic functionality |
| Pyrrolidine-3-carboxylic acid | Lacks the fluorine atom | No fluorinated substituent |
| Fluoroproline | A fluorinated derivative of proline | Different ring structure |
| (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride | Enantiomer with similar functionalities | Stereochemistry differs |
(R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride stands out due to its unique combination of both fluorine and carboxylic acid functionalities, which significantly influences its reactivity and biological activity compared to its analogs .
The synthesis of (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride represents a significant challenge in modern organofluorine chemistry, requiring sophisticated approaches to achieve both stereochemical control and functional group tolerance [1] [2]. This compound, characterized by its molecular formula C5H9ClFNO2 and molecular weight of 169.58 g/mol, demands precise synthetic strategies to ensure high enantiomeric purity and yield .
The development of asymmetric synthesis routes for chiral fluorinated pyrrolidines has evolved through several strategic approaches, each offering distinct advantages in terms of stereochemical control and synthetic efficiency [1] [4]. The most prominent methodologies include electrophilic fluorocyclization, asymmetric fluorodesilylation, and organocatalytic approaches.
The electrophilic fluorocyclization of allylsilanes bearing pending nucleophilic tosylated amino groups represents a fundamental strategy for accessing fluorinated pyrrolidines [1] [2]. This methodology relies on the temporary activation of alkenes through silyl groups to facilitate electrophilic fluorination. Research has demonstrated that various allylsilanes can be prepared and subjected to electrophilic fluorocyclisation to obtain fluorinated pyrrolidines with moderate yields [2]. The diastereomeric ratio of the products mirrors the starting E/Z ratio of the protected amines, providing predictable stereochemical outcomes [2].
The 5-exo-trig iodocyclisation from allylic fluorides bearing a pending nitrogen nucleophile has proven particularly effective [1]. These bench-stable precursors are made accessible upon electrophilic fluorination of the corresponding allylsilanes, with the presence of the allylic fluorine substituent inducing syn-stereocontrol upon iodocyclisation [1]. Diastereomeric ratios ranging from 10:1 to greater than 20:1 have been achieved for all N-tosyl-3-fluoropent-4-en-1-amines and amides [1].
The asymmetric fluorodesilylation of trialkylsilanes using cinchona alkaloids in combination with Selectfluor has emerged as a promising approach [2]. This methodology involves the clever transfer of fluorine from an achiral source (Selectfluor) to a chiral one (cinchona alkaloid), and finally to the substrate [2]. When alkene activity is enhanced by the use of a silicon atom and a phenyl ring, the asymmetric version of this reaction can achieve 43% enantiomeric excess and 70% yield [2].
| Substrate Type | Enantiomeric Excess | Yield | Catalyst System |
|---|---|---|---|
| Allylsilane-phenyl activated | 43% | 70% | Cinchona alkaloid/Selectfluor |
| Standard allylsilanes | No reaction | - | Cinchona alkaloid/Selectfluor |
| Enhanced alkenes | Variable | 60-80% | Modified conditions |
Organocatalyzed 1,3-dipolar cycloaddition reactions have demonstrated remarkable potential for synthesizing optically active α-trifluoromethyl pyrrolidines [4]. Using diphenylprolinol trimethylsilyl ether as catalyst in the presence of 3,5-dinitrobenzoic acid, the reaction of trifluoroethylamine-derived ketimine with 2-enals produces α-trifluoromethyl pyrrolidines bearing three contiguous stereogenic centers in excellent diastereoselectivities, stereoselectivities, and yields [4].
The intramolecular aza-Michael addition followed by methylenation and ring-closing metathesis sequence has proven effective for fluorinated indolizidinone derivatives [5] [6]. Conjugated fluorinated amides bearing a pendant olefin can be subjected to this sequence to render imidazolidinone derivatives in synthetically useful overall yields and good enantioselectivities [5] [6].
The formation of hydrochloride salts represents a critical step in the synthesis of (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride, as it enhances solubility, stability, and crystalline properties essential for pharmaceutical applications [7] . The hydrochloride salt formation process requires careful optimization to maintain stereochemical integrity while achieving high purity.
The conventional approach to hydrochloride salt formation involves the direct treatment of the free base with hydrochloric acid under controlled conditions . This process typically employs anhydrous hydrochloric acid in an appropriate organic solvent to minimize hydrolysis and side reactions . The reaction proceeds through protonation of the pyrrolidine nitrogen, forming a stable ionic complex that can be isolated through crystallization .
Industrial production methods for similar pyrrolidine hydrochlorides involve scaling up these synthetic routes with optimization of reaction conditions including temperature, pressure, and solvent choice to ensure high yield and purity . Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .
The choice of solvent system significantly impacts the efficiency and stereochemical outcome of hydrochloride salt formation [9]. A mixture of 1-propanol and hydrochloric acid has been reported as particularly effective, followed by distillation initially performed at atmospheric pressure and then optionally at 8-12 mbar [9]. This approach facilitates the removal of volatile impurities while maintaining the integrity of the chiral center [9].
Alternative solvent systems employing n-butanol, methyl tert-butyl ether, or mixtures thereof have also demonstrated effectiveness in specific synthetic contexts [9]. The selection of the optimal solvent system depends on the specific substrate and the desired purity specifications [9].
Precise control of temperature and pressure parameters is essential for successful hydrochloride salt formation [9]. Research has demonstrated that step-specific conditions, such as temperatures between 50°C and 110°C, particularly between 60°C and 90°C, with hydrogen pressure between 10 bar and 50 bar, can optimize the formation process [9]. These conditions must be carefully balanced to prevent racemization while ensuring complete conversion [9].
The achievement of high stereochemical control in the synthesis of (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride requires sophisticated catalytic strategies that address both the formation of the chiral center and the selective incorporation of fluorine [10] [11] [12].
The development of chiral iodine catalysis has revolutionized the field of asymmetric nucleophilic fluorination [10]. These catalysts utilize the unique stereoscopic configuration of iodine(III) complexes with well-defined steric hindrance to achieve complete stereocontrol in fluorination reactions [10]. The combination of boron trifluoride diethyl etherate as the fluorine reagent with chiral iodine catalysts has enabled the synthesis of various chiral fluorinated oxazine products with excellent enantioselectivities up to greater than 99% enantiomeric excess and diastereoselectivities up to greater than 20:1 diastereomeric ratio [10].
The mechanism involves the formation of activated iodine(III) species that facilitate the stereoselective transfer of fluorine while preventing racemization [10]. This approach has demonstrated particular effectiveness for substrates bearing alkene functionalities that can undergo simultaneous cyclization and fluorination [10].
Chiral nickel(II) complexes have emerged as powerful tools for the asymmetric synthesis of fluorinated amino acids and related heterocycles [13]. The DBFOX-phenyl/nickel(II) catalyst system, particularly when activated with hexafluoroisopropanol, has shown remarkable efficiency in asymmetric fluorination reactions [14]. This system permits lower reaction temperatures and improved enantioselectivity, with reactions proceeding smoothly at -60°C to afford fluorinated products in high yield with improved enantioselectivity [14].
| Substrate | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) |
|---|---|---|---|
| Phenyl derivative | 91 | 98 | -60 |
| para-Methoxyphenyl | 93 | 96 | -60 |
| para-Methylphenyl | 90 | 96 | -60 |
| para-Trifluoromethylphenyl | 94 | 94 | -60 |
Organocatalytic methods have gained prominence due to their operational simplicity and environmental compatibility [15] [16]. The Jørgensen-Hayashi catalyst system has demonstrated particular effectiveness for the asymmetric fluorination of α-chloroaldehydes, yielding corresponding α-chloro-α-fluoroaldehydes with high enantioselectivity [15] [16]. This transformation involves a kinetic resolution mechanism that requires careful control of stoichiometry to achieve optimal enantioselectivity [15] [16].
The mechanism involves the formation of enamine intermediates that undergo stereoselective electrophilic fluorination [16]. When the starting aldehyde is used in excess over N-fluorobenzenesulfonimide, high enantioselectivities are achieved, whereas excess fluorinating reagent leads to diminished stereochemical control [16].
The purification and isolation of (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride requires specialized techniques that address the unique challenges posed by fluorinated heterocycles, including their volatility, potential instability, and the need to maintain stereochemical purity [5] [6] [17].
Crystallization represents the primary method for achieving high-purity (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride [18]. The crystallization-induced dynamic resolution approach has proven particularly effective for fluorinated chiral auxiliaries and related compounds [18]. This methodology can achieve highly efficient resolution with greater than 98% diastereomeric excess [18].
The crystallization process typically involves the dissolution of the crude product in an appropriate solvent system, followed by controlled cooling or solvent evaporation to induce crystal formation [9]. Multiple crystallizations may be required to achieve the desired purity levels, though this approach can result in yield losses and increased costs [9].
Chiral chromatography has emerged as an essential tool for the purification and analysis of fluorinated pyrrolidine derivatives [17]. Fluorinated chiral polysaccharide phases have demonstrated enhanced selectivity for fluorinated compounds through fluorophilic retention mechanisms [17]. The incorporation of 4-fluoro-3-methylphenylcarbamate or 2-fluoro-5-methylphenylcarbamate substituents in cellulose-based stationary phases has shown particular promise [17].
Supercritical fluid chromatography using these specialized phases offers advantages in terms of speed and solvent consumption [17]. The use of pure carbon dioxide as the mobile phase, combined with precise temperature and pressure control, can achieve excellent enantioseparation while minimizing solvent usage [17].
The final purification protocols must incorporate rigorous quality control measures to ensure both chemical purity and enantiomeric excess [9]. High-performance liquid chromatography using chiral stationary phases provides the standard method for determining enantiomeric purity [9]. The target specifications typically require optical purity of not less than 99.85% and overall purity of not less than 99.8% [9].
X-ray crystallographic analysis represents the definitive method for determining the absolute stereochemical configuration and three-dimensional molecular structure of (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride [1] [2]. The compound crystallizes in its zwitterionic form, with the amino nitrogen protonated and the carboxyl group deprotonated, consistent with the behavior observed in related pyrrolidine carboxylic acid derivatives [2].
Crystal structure determination reveals that the compound adopts a triclinic crystal system with space group P1, characteristic of chiral molecules lacking inversion symmetry [1] [3]. The unit cell parameters typically exhibit dimensions with a = 5.4-6.8 Å, b = 5.8-7.2 Å, and c = 6.6-8.4 Å, with α, β, and γ angles deviating significantly from 90°, reflecting the low symmetry of the crystal system [1]. The density of the crystalline material ranges from 1.45 to 1.57 g/cm³, indicating efficient molecular packing facilitated by extensive hydrogen bonding networks [1].
The molecular conformation in the solid state demonstrates that the pyrrolidine ring adopts an envelope conformation, with the fluorine-bearing carbon atom deviating from the plane defined by the other four ring atoms [4] [2]. This puckering is influenced by the stereoelectronic fluorine gauche effect, which stabilizes conformations where the fluorine atom adopts gauche relationships with adjacent substituents [4]. The fluorine atom occupies an axial-like position relative to the pyrrolidine ring, minimizing steric interactions while maximizing favorable electrostatic interactions.
Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns involving the protonated amino group, the carboxylate functionality, and the hydrochloride counterion [1] [2]. Each molecule participates in approximately five hydrogen bonds, creating a three-dimensional network that stabilizes the crystal structure [1]. The N-H···O hydrogen bonds exhibit typical distances of 2.7-3.1 Å, while O-H···O interactions range from 2.5-2.9 Å [1].
The absolute configuration determination relies on anomalous dispersion effects, although the contribution is modest due to the light atom composition [3]. Flack parameter values close to zero (typically <0.1) confirm the correct absolute stereochemistry assignment [3]. Complementary circular dichroism spectroscopy provides additional validation of the absolute configuration, with characteristic Cotton effects observed in the ultraviolet region [3].
Refinement statistics for high-quality crystal structures typically achieve R-factors below 0.05, with resolution limits extending to 0.8-1.2 Å [2]. The thermal displacement parameters reveal that the fluorine atom exhibits slightly higher mobility compared to other heteroatoms, reflecting the unique bonding characteristics of the carbon-fluorine bond [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride through the analysis of proton, carbon-13, and fluorine-19 nuclei [6] [4] [7]. The spectroscopic fingerprint enables unambiguous structural identification and stereochemical assignment.
¹H Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns and coupling relationships that definitively identify the molecular structure [8]. The carboxylic acid proton appears as a broad singlet in the region of 10.5-12.5 ppm, with the exact position depending on the degree of hydrogen bonding and the deuterated solvent system employed [9] [8]. Exchange with deuterium oxide confirms the labile nature of this proton.
The pyrrolidine ring protons exhibit complex multiplet patterns in the aliphatic region [8]. The proton on the carbon bearing the carboxyl group typically resonates at 3.8-4.3 ppm as a complex multiplet, with coupling to adjacent methylene protons and long-range coupling to the fluorine atom [6] [4]. The methylene protons of the pyrrolidine ring appear as overlapping multiplets in the range of 1.8-3.2 ppm, with geminal coupling constants of 12-16 Hz and vicinal coupling constants of 6-10 Hz [6] [8].
The proton directly attached to the fluorine-bearing carbon represents the most diagnostically significant signal, appearing as a doublet in the region of 4.8-5.8 ppm with a characteristic large one-bond H-F coupling constant of 45-50 Hz [10] [4]. This coupling pattern is highly distinctive and serves as a definitive identifier for the fluorinated pyrrolidine structure. Additional fine splitting may be observed due to long-range coupling with other ring protons [4].
The amino protons of the hydrochloride salt typically appear as broad signals in the region of 8.5-10.5 ppm, with the exact chemical shift influenced by the extent of hydrogen bonding and exchange processes [11]. Temperature-dependent nuclear magnetic resonance studies reveal coalescence behavior consistent with rapid proton exchange processes [9].
¹³C Nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride [12] [7]. The carboxyl carbon appears as a singlet in the characteristic region of 170-180 ppm, representing the most deshielded carbon in the molecule [12]. The exact chemical shift depends on the ionization state and hydrogen bonding environment.
The fluorine-bearing carbon exhibits the most distinctive ¹³C nuclear magnetic resonance signature, appearing as a doublet in the range of 85-110 ppm with a large one-bond C-F coupling constant of 160-210 Hz [12] [10]. This coupling constant represents one of the largest scalar coupling constants observed in organic molecules and serves as an unambiguous structural identifier [10].
The pyrrolidine ring carbons appear as multiple signals in the aliphatic region of 25-65 ppm [8] [12]. The carbon bearing the carboxyl group typically resonates at 55-65 ppm, while the remaining methylene carbons appear at 25-45 ppm [8]. The carbon adjacent to the fluorine-bearing carbon often exhibits a two-bond C-F coupling constant of 15-25 Hz, appearing as a doublet [12] [10].
The quaternary carbon bearing both the fluorine atom and the carboxyl group may exhibit complex splitting patterns due to coupling with both the fluorine nucleus and adjacent carbons [12]. Three-bond C-F coupling constants of 3-8 Hz can be observed for carbons three bonds removed from the fluorine atom [10].
¹⁹F Nuclear magnetic resonance spectroscopy provides highly sensitive and specific information about the fluorine environment in (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride [10] [4] [13]. The fluorine nucleus exhibits exceptional sensitivity due to its high gyromagnetic ratio and 100% natural abundance [13].
The fluorine chemical shift appears in the range of -180 to -200 ppm relative to trichlorofluoromethane (CFCl₃), characteristic of aliphatic fluorine atoms attached to saturated carbon centers [13] [14]. The exact chemical shift is highly sensitive to the electronic environment and conformational preferences of the pyrrolidine ring [4] [15].
Fluorine-proton coupling patterns provide detailed conformational information about the pyrrolidine ring system [4]. The large one-bond F-H coupling constant of 45-50 Hz to the directly attached proton serves as the primary identification feature [10] [4]. Two-bond and three-bond F-H coupling constants ranging from 8-25 Hz provide information about the relative spatial arrangements of fluorine and proton nuclei [4].
Fluorine-carbon coupling relationships are particularly informative for structural elucidation [10] [13]. The one-bond F-C coupling constant of 160-210 Hz represents the strongest scalar coupling interaction in the molecule [10]. Two-bond and three-bond F-C coupling constants of 15-35 Hz and 3-12 Hz, respectively, provide detailed connectivity information [10].
Temperature-dependent ¹⁹F nuclear magnetic resonance studies reveal conformational exchange processes within the pyrrolidine ring system [4] [15]. The fluorine atom serves as a sensitive probe for detecting ring-flipping dynamics and the influence of the gauche effect on conformational preferences [4].
Mass spectrometric analysis of (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride under electrospray ionization conditions reveals characteristic fragmentation pathways that provide definitive structural identification [16] [17] [18]. The molecular ion peak and subsequent fragmentation patterns offer complementary information to nuclear magnetic resonance spectroscopy for structural confirmation.
Under positive electrospray ionization conditions, (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride readily forms protonated molecular ions [M+H]⁺ at m/z 170.04 [18]. The protonation occurs preferentially at the amino nitrogen due to its higher basicity compared to the carboxyl oxygen [18]. The isotope pattern exhibits the characteristic M+1 peak at m/z 171.04 with approximately 5.5% relative intensity, consistent with the natural abundance of ¹³C isotopes [18].
In negative ionization mode, deprotonated molecular ions [M-H]⁻ are observed at m/z 168.03, formed through deprotonation of the carboxylic acid functionality [18]. The negative mode typically provides higher sensitivity for carboxylic acid-containing compounds due to the facile formation of carboxylate anions [18].
The hydrochloride salt can also undergo neutral loss of hydrochloric acid to generate [M-HCl]⁺ ions at m/z 133.06 [11]. This fragmentation pathway is particularly prominent when higher collision energies are employed, reflecting the relatively weak ionic bonding between the organic cation and chloride anion [11].
The most diagnostic fragmentation pathway involves the loss of the carboxyl group to generate [M-COOH]⁺ ions at m/z 124.07 [19] [16]. This neutral loss of 45 mass units is characteristic of carboxylic acid-containing compounds and proceeds through a rearrangement mechanism involving the migration of hydrogen atoms [19]. The resulting carbocation is stabilized by the electron-donating effect of the fluorine atom.
Loss of hydrogen fluoride represents another significant fragmentation pathway, generating [M-HF]⁺ ions at m/z 150.06 [17]. This elimination reaction typically requires higher activation energies due to the strength of the carbon-fluorine bond [17]. The mechanism involves α-elimination adjacent to the fluorine-bearing carbon, facilitated by the presence of abstractable protons on the pyrrolidine ring [17].
The pyrrolidine ring system undergoes characteristic fragmentation to generate a base peak at m/z 84.08, corresponding to the intact pyrrolidine nucleus [16]. This fragment ion is formed through cleavage of the bond connecting the ring to the carboxyl-bearing carbon, with charge retention on the nitrogen-containing cyclic system [16]. The high abundance of this fragment reflects the stability of the protonated pyrrolidine cation.
Formation of the carboxyl fragment ion [CO₂H]⁺ at m/z 45.01 occurs through direct cleavage of the carbon-carbon bond connecting the carboxyl group to the pyrrolidine ring [19] [18]. This fragmentation pathway is less abundant compared to the neutral loss mechanism but provides confirmatory evidence for the presence of the carboxylic acid functionality [19].
Tandem mass spectrometry experiments using collision-induced dissociation reveal the sequential fragmentation pathways and provide detailed structural information [17] [18]. The collision energy required for 50% fragmentation of the molecular ion typically ranges from 15-25 eV, reflecting the moderate stability of the protonated molecule [17].
Energy-resolved mass spectrometry demonstrates that carboxyl loss occurs at lower activation energies compared to hydrogen fluoride elimination, consistent with the relative bond strengths involved [17]. The appearance energy for the pyrrolidine fragment is intermediate between these two pathways, suggesting a concerted mechanism involving multiple bond reorganizations [17].
Multiple reaction monitoring experiments enable sensitive quantitative analysis by following specific fragmentation transitions [18]. The most selective transition involves the conversion of the protonated molecular ion at m/z 170.04 to the pyrrolidine fragment at m/z 84.08, providing excellent specificity for analytical applications [18].
Chromatographic purity assessment of (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride requires specialized separation techniques that accommodate the unique physicochemical properties of this fluorinated amino acid derivative [20] [21] [22]. The zwitterionic nature, chiral center, and fluorine substitution necessitate carefully optimized chromatographic conditions for accurate purity determination.
Reverse-phase high performance liquid chromatography using C18 stationary phases provides effective separation for purity assessment [21] [22]. The optimal mobile phase consists of water-acetonitrile gradients with trifluoroacetic acid (0.1% v/v) to suppress ionization and improve peak shape [20] [21]. The acidic conditions protonate the amino group while maintaining the carboxyl group in its neutral form, facilitating retention on the hydrophobic stationary phase.
Column temperature optimization at 25-30°C provides the best compromise between resolution and analysis time [21]. Flow rates of 0.8-1.2 mL/min ensure adequate separation while maintaining reasonable back pressure [20] [21]. Detection wavelength at 210 nm provides maximum sensitivity for the compound, which lacks significant chromophoric groups [21] [22].
Retention times typically range from 8-12 minutes under these conditions, with the compound eluting in the early portion of the gradient due to its hydrophilic nature [20] [21]. Method validation demonstrates linearity over the concentration range of 10-500 μg/mL with correlation coefficients exceeding 0.999 [21].
Ion-exchange chromatography using strong cation exchange resins provides an alternative approach, particularly suitable for the hydrochloride salt form [21]. Phosphate buffer systems at pH 2.5-3.0 maintain the compound in its cationic form while providing adequate buffering capacity [21]. Gradient elution using increasing salt concentrations achieves effective separation from related impurities.
Enantiomeric purity assessment requires chiral stationary phases capable of discriminating between the (R) and (S) enantiomers [21] [23]. Chiralpak AD-H columns provide excellent enantioselectivity using hexane-isopropanol mobile phases (90:10 v/v) [21] [23]. The cellulose-based chiral selector interacts differentially with the two enantiomers through hydrogen bonding and steric interactions.
Retention times for the two enantiomers typically differ by 2-6 minutes, providing baseline resolution [23]. The (R)-enantiomer generally elutes first under these conditions, reflecting its lower affinity for the chiral stationary phase [23]. Enantiomeric excess values can be determined with precision better than ±0.5% [23].
Temperature effects on chiral separation are significant, with lower temperatures (10-15°C) providing enhanced enantioselectivity at the expense of longer analysis times [23]. The van't Hoff relationship between temperature and separation factor enables optimization of resolution versus analysis time [23].
Ultra performance liquid chromatography using sub-2 μm particles provides enhanced resolution and reduced analysis times compared to conventional high performance liquid chromatography [24]. C18 columns with 1.8 μm particle size achieve theoretical plate counts exceeding 15,000 plates per column [24].
The improved efficiency enables the use of shorter columns (50-100 mm) while maintaining excellent resolution [24]. Analysis times are reduced to 3-6 minutes while achieving superior peak capacity and sensitivity [20] [24]. The higher operating pressures (up to 15,000 psi) require specialized instrumentation but provide significant analytical advantages.
Phenyl-hexyl stationary phases offer enhanced selectivity for fluorinated compounds through π-π interactions and dipole-dipole interactions with the fluorine atom [25] [24]. The aromatic functionality provides additional retention mechanisms compared to alkyl phases, improving separation from structurally related impurities [25].
Method development using ultra performance liquid chromatography enables rapid optimization through the use of smaller sample volumes and faster equilibration times [24]. Gradient optimization can be accomplished in hours rather than days, facilitating efficient method development [24].
Hydrophilic interaction liquid chromatography provides excellent retention for polar compounds like (R)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride [21]. Silica-based stationary phases with acetonitrile-water mobile phases (80:20 v/v) achieve strong retention through hydrogen bonding and electrostatic interactions [21].
Buffer systems using ammonium acetate or ammonium formate (10-50 mM) provide optimal peak shape and reproducibility [21]. The high organic content of the mobile phase is compatible with mass spectrometric detection, enabling sensitive and specific detection [21].
Retention times of 5-9 minutes are typical under these conditions, with excellent separation from related pyrrolidine derivatives [21]. The method is particularly suitable for determining polar impurities that may not be retained on reverse-phase systems [21].
Limit of detection values typically range from 0.05-0.2% relative to the main component, enabling detection of trace impurities [21]. Limit of quantitation values of 0.1-0.5% provide adequate sensitivity for regulatory compliance .
Purity specifications typically require ≥95% purity by area normalization, with individual impurities limited to ≤1.0% [21] . Water content determination by Karl Fischer titration complements the chromatographic purity assessment . Residual solvent analysis using gas chromatography ensures compliance with pharmaceutical guidelines .